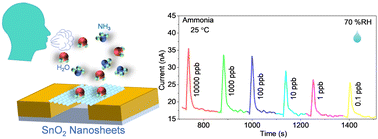Porous SnO2 nanosheets for room temperature ammonia sensing in extreme humidity†‡
Materials Horizons Pub Date: 2023-10-31 DOI: 10.1039/D3MH01078C
Abstract
Gas sensors based on tin dioxide (SnO2) for the detection of ammonia (NH3) have become commercially available for environmental monitoring due to their reactive qualities when exposed to different gaseous pollutants. Nevertheless, their implementation in the medical field has been hindered by certain inherent drawbacks, such as needing to operate at high temperatures, lack of selectivity, unreliable operation under high-humidity conditions, and a lower detection limit. To counter these issues, this study created 2D nanosheets of SnO2 through an optimized solvothermal method. It was found that tuning the precursor solution's pH to either neutral or 14 led to aggregated or distributed, uniform-size nanosheets with a higher crystallinity, respectively. Remarkably, the SnO2 nanosheet sensor (SNS-14) displayed a much lower response to water molecules and specific reactivity to ammonia even when subjected to reducing and oxidizing agents at 25 °C due to the micropores and chemisorbed oxygen on the nanosheets. Furthermore, the SNS-14 was seen to have the highest sensitivity to ammonia at 100 ppm, with rapid response (8 s) and recovery times (55 s) even at a high relative humidity of 70%. Its theoretical detection limit was recorded to be 64 ppt, better than any of the earlier SnO2-based chemiresistive sensors. Its exceptional sensing abilities were credited to its optimal crystallinity, specific surface area, defects, chemisorbed oxygen, and porous structure. NH3-TPD measurements and computational simulations were employed to understand the ammonia interaction with atomistic details on the SnO2 nanosheet surface. A real time breath sensing experiment was simulated to test the efficacy of the sensor. Reaching this advancement is an achievement in bypassing past boundaries of SnO2-centered sensors, making it feasible to detect ammonia with enhanced precision, discrimination, dependability, and velocity for probable usages in medical diagnostics and ecological surveillance.


Recommended Literature
- [1] Phase behavior of side-chain liquid-crystalline polymers containing biphenyl mesogens with different spacer lengths synthesized via miniemulsion polymerization†
- [2] Back matter
- [3] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids
- [4] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [5] Experimental design and optimisation (5): an introduction to optimisation
- [6] Metal–organic anion receptors: trans-functionalised platinum complexes†‡
- [7] Facile electrochemical deposition of Cu7Te4 thin films with visible-light driven photocatalytic activity and thermoelectric performance
- [8] Morphological design strategies to tailor out-of-plane charge transport in conjugated polymer systems for device applications
- [9] First-principles study of lithium ion migration in lithium transition metal oxides with spinel structure
- [10] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 14419-78-4









